



Prax-562: Application Notes and Protocols for In Vitro Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prax-562 (also known as Relutrigine) is a novel, potent, and selective small molecule inhibitor of persistent sodium current (INa) developed by Praxis Precision Medicines.[1] Persistent sodium currents are implicated in neuronal hyperexcitability, a key driver of seizure activity in various forms of epilepsy, including developmental and epileptic encephalopathies (DEEs) associated with gain-of-function mutations in SCN2A and SCN8A genes.[1] **Prax-562** exhibits significantly greater potency for the persistent sodium current over the peak sodium current, suggesting a wider therapeutic window compared to standard-of-care sodium channel blockers like carbamazepine and lamotrigine.[2] This preferential action allows for the potential to reduce seizure activity with a lower incidence of dose-limiting side effects.

These application notes provide detailed protocols for the preparation of **Prax-562** solutions for in vitro experiments and methodologies for key assays to characterize its activity.

Data Presentation In Vitro Potency of Prax-562

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Prax-562** against various voltage-gated sodium channel (NaV) isoforms. The data highlights the compound's potent inhibition of persistent sodium currents.



Target	Condition	IC50 (nM)	Reference
hNaV1.6 Persistent INa	ATX-II Induced	141	[2]
hNaV1.6 Persistent INa	N1768D Mutant	75	[2]
hNaV1.6 Peak INa	Use-Dependent Block (10 Hz)	271	[2]
hNaV1.1 Persistent INa	ATX-II Induced	109	[2]
hNaV1.2 Persistent INa	ATX-II Induced	172	[2]
hNaV1.5 Persistent INa	ATX-II Induced	172	[2]

Comparison with Standard-of-Care Antiepileptic Drugs (AEDs)

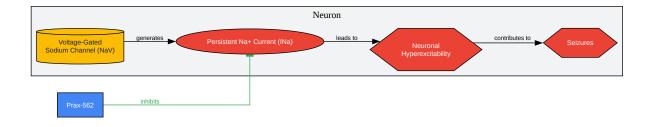
This table provides a comparative overview of the IC50 values of **Prax-562** and Carbamazepine for persistent sodium current inhibition, demonstrating the significantly higher potency of **Prax-562**.

Compound	Target	IC ₅₀ (nM)	Reference
Prax-562	hNaV1.6 Persistent INa	141	[3]
Carbamazepine	hNaV1.6 Persistent INa	77,500	[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Prax-562** in inhibiting the persistent sodium current in neurons.





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Caption: Mechanism of Action of Prax-562.

Experimental Protocols

Protocol 1: Prax-562 Stock Solution Preparation for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of **Prax-562** suitable for dilution in aqueous buffers for various in vitro experiments, such as patch-clamp electrophysiology.

Materials:

- Prax-562 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- · Calibrated analytical balance
- Vortex mixer

Procedure:



- Weighing the Compound: Accurately weigh the desired amount of Prax-562 powder using a calibrated analytical balance in a fume hood.
- Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed Prax-562 to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to start with a small volume of DMSO and vortex thoroughly to ensure complete dissolution.
- Complete Solubilization: If necessary, gently warm the solution and continue vortexing until all the solid is dissolved and the solution is clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vitro experiments, the final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in the experiments.

Protocol 2: Working Solution Preparation for In Vitro Experiments

This protocol details the dilution of the **Prax-562** stock solution to the final working concentrations for application to cell cultures or tissue preparations.

Materials:

- Prax-562 stock solution in DMSO
- Appropriate aqueous buffer for the experiment (e.g., extracellular recording solution, cell culture medium)
- Sterile tubes

Procedure:



- Thaw Stock Solution: Thaw a single aliquot of the Prax-562 stock solution at room temperature.
- Serial Dilutions: Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentrations. It is advisable to prepare intermediate dilutions to ensure accuracy.
- Final Dilution: Add a small volume of the appropriate dilution to the final volume of the experimental buffer just before the experiment. For example, to achieve a 1 μM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.
- Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent precipitation.
- Application: Apply the freshly prepared working solution to the cells or tissue as required by the experimental design.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Measuring Persistent Sodium Current

This protocol outlines a method to assess the inhibitory effect of **Prax-562** on persistent sodium currents in HEK-293 cells stably expressing a voltage-gated sodium channel of interest (e.g., hNaV1.6).[2][4]

Materials and Solutions:

- HEK-293 cells stably expressing the target NaV channel
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)
- Prax-562 working solutions at various concentrations



- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication

Procedure:

- Cell Preparation: Plate the HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.

Recording:

- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Hold the cell at a membrane potential of -120 mV.
- To measure persistent current, apply a depolarizing voltage step (e.g., to -20 mV) for a duration of 200-500 ms.

Compound Application:

- After obtaining a stable baseline recording of the persistent current, perfuse the recording chamber with the external solution containing the desired concentration of **Prax-562**.
- Allow the compound to equilibrate for several minutes before recording the current again.

Data Analysis:

- Measure the amplitude of the persistent sodium current before and after the application of Prax-562.
- Calculate the percentage of inhibition for each concentration.

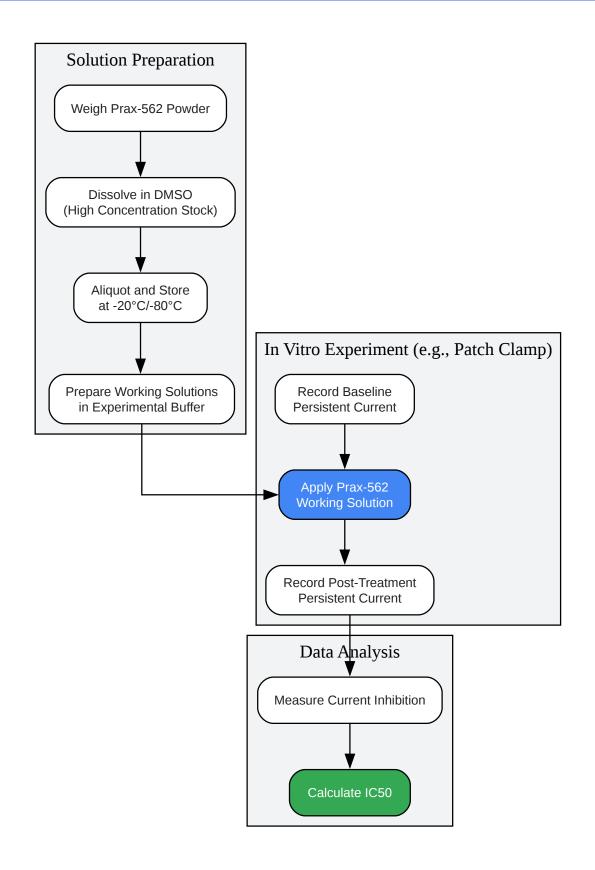


 Plot a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for preparing **Prax-562** solutions and conducting in vitro electrophysiology experiments.





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Caption: Experimental Workflow for Prax-562.



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